N'-hydroxy-3-(methylamino)propanimidamide;hydrochloride

Description

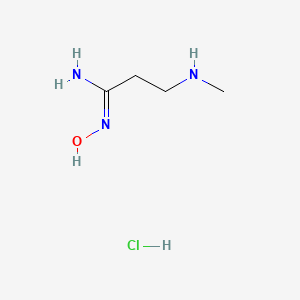

N'-Hydroxy-3-(methylamino)propanimidamide hydrochloride is a synthetic organic compound characterized by a propanimidamide backbone with a hydroxyl group (N'-hydroxy), a methylamino substituent at the 3-position, and a hydrochloride counterion.

Properties

IUPAC Name |

N'-hydroxy-3-(methylamino)propanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c1-6-3-2-4(5)7-8;/h6,8H,2-3H2,1H3,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGGQROEDOHLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16387-48-7 | |

| Record name | Propanimidamide, N-hydroxy-3-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16387-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield N’-hydroxy-3-(methylamino)propanimidamide oxides, while reduction reactions may produce N’-hydroxy-3-(methylamino)propanimidamide amines .

Scientific Research Applications

N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential role in enzyme inhibition and protein modification. In medicine, it is explored for its therapeutic potential in treating certain diseases. Additionally, the compound is used in industrial processes for the production of specialized chemicals .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N'-hydroxy-3-(methylamino)propanimidamide hydrochloride, differing primarily in substituents and functional groups:

Key Observations :

- Hydrophilicity: The hydrochloride salt in the target compound enhances solubility compared to non-ionic analogs like N'-hydroxy-3-phenylpropanimidamide .

- Bioactivity: The hydroxyimidamide group may mimic hydroxamic acids (e.g., ), which are known for metal chelation and antioxidant properties .

- Substituent Effects : Bulky aromatic groups (e.g., diphenyl in ) reduce solubility but may improve binding affinity in hydrophobic environments .

Pharmacological and Biochemical Comparisons

Enzyme Modulation

- Isoquinoline Sulfonamides (): Compounds like H7 and H8 inhibit protein kinase C (PKC) via sulfonamide groups. In contrast, the hydroxyimidamide in the target compound may interact with metalloenzymes (e.g., histone deacetylases) due to its hydroxamate-like structure .

- Ivabradine Hydrochloride Analogs (): These compounds target cardiac ion channels. The target compound’s methylamino group could facilitate similar ion channel interactions, though its mechanism would differ .

Drug Delivery Potential

- Polymer Synthesis: highlights dimethylaminopropyl methacrylamide/SiO2 composites for controlled drug release. The target compound’s methylamino group could serve as a crosslinking site in similar hydrogels .

- Procainamide Hydrochloride (): A local anesthetic with an amide backbone. Structural parallels suggest the target compound might exhibit anesthetic or antiarrhythmic properties .

Biological Activity

N'-hydroxy-3-(methylamino)propanimidamide;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a propanimidamide backbone. This structural configuration is significant for its interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that compounds containing hydroxylamine groups, such as this compound, exhibit notable antimicrobial activity . This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens, making it a candidate for further exploration in drug development .

Antitumor Activity

This compound has shown promise as an antitumor agent . Studies suggest that it may inhibit specific enzymes crucial for cancer cell proliferation, thereby impeding tumor growth. The compound's mechanism involves modulation of signaling pathways related to cell growth and apoptosis, which are vital in cancer progression.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound significantly reduced the viability of various cancer cell lines. The compound's efficacy was linked to its ability to induce apoptosis through caspase activation and mitochondrial dysfunction.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound against several bacterial strains revealed that it effectively inhibited growth at low concentrations, indicating its potential as a therapeutic agent against resistant bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, leading to altered cellular functions and inhibition of proliferation in cancer cells.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound can induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N'-hydroxy-3-(methylamino)propanimidamide | CHNO | Antimicrobial activity |

| N'-hydroxy-3-(phenylamino)propanimidamide | CHNO | Potential antitumor agent |

| 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl] | CHNOS | Potential anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.